tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with 3-amino-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazole derivatives with reduced functional groups .
Scientific Research Applications
tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: In chemical biology, the compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to the modulation of their activity. The amino group can form hydrogen bonds with target molecules, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate include:
tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate: A compound with a similar triazole ring structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group provides stability, while the triazole ring and amino group offer versatility in chemical reactions and biological interactions .
Properties
IUPAC Name |
tert-butyl 3-(3-amino-1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-7(14)4-5-13-6-11-8(10)12-13/h6H,4-5H2,1-3H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVFXUNGWUPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1C=NC(=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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